Cas no 2227731-80-6 ((1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol)

(1R)-3-Amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol is a chiral β-amino alcohol derivative featuring a brominated methoxyphenyl scaffold. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The presence of both amino and hydroxyl functional groups enhances its utility as a versatile building block in medicinal chemistry, particularly for the development of bioactive molecules. The 4-bromo-2-methoxy substitution pattern offers opportunities for further functionalization via cross-coupling reactions. This compound is typically characterized by high chemical stability and well-defined reactivity, supporting its use in targeted synthetic applications. Proper handling under inert conditions is recommended due to its potential sensitivity.
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol structure
2227731-80-6 structure
商品名:(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
CAS番号:2227731-80-6
MF:C10H14BrNO2
メガワット:260.127662181854
CID:5862209
PubChem ID:97719296

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
    • 2227731-80-6
    • EN300-1909161
    • インチ: 1S/C10H14BrNO2/c1-14-10-6-7(11)2-3-8(10)9(13)4-5-12/h2-3,6,9,13H,4-5,12H2,1H3/t9-/m1/s1
    • InChIKey: BGNFTGFWEQDZSN-SECBINFHSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)OC)[C@@H](CCN)O

計算された属性

  • せいみつぶんしりょう: 259.02079g/mol
  • どういたいしつりょう: 259.02079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 55.5Ų

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1909161-0.1g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
0.1g
$1357.0 2023-09-18
Enamine
EN300-1909161-0.5g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
0.5g
$1482.0 2023-09-18
Enamine
EN300-1909161-1.0g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
1g
$1543.0 2023-06-01
Enamine
EN300-1909161-0.05g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
0.05g
$1296.0 2023-09-18
Enamine
EN300-1909161-5g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
5g
$4475.0 2023-09-18
Enamine
EN300-1909161-2.5g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
2.5g
$3025.0 2023-09-18
Enamine
EN300-1909161-10.0g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
10g
$6635.0 2023-06-01
Enamine
EN300-1909161-5.0g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
5g
$4475.0 2023-06-01
Enamine
EN300-1909161-10g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
10g
$6635.0 2023-09-18
Enamine
EN300-1909161-0.25g
(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol
2227731-80-6
0.25g
$1420.0 2023-09-18

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol 関連文献

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-olに関する追加情報

Chemical Profile and Emerging Applications of (1R)-3-Amino-1-(4-Bromo-2-Methoxyphenyl)Propan-1-Ol (CAS No. 2227731-80-6)

The compound (1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol, identified by CAS Registry Number 2227731-80-6, represents a structurally complex organic molecule with significant potential in pharmacological research. This chiral compound features a branched propanol backbone bearing an amino group at the 3-position, while the 1-position is substituted with a 4-bromo-2-methoxyphenyl moiety. The stereochemical designation (R-configuration at the chiral center) plays a critical role in determining its pharmacokinetic properties and biological activity profiles.

Recent advancements in synthetic methodology have enabled scalable production of this compound through asymmetric catalytic approaches. A 2023 study published in Chemical Science demonstrated a novel palladium-catalyzed Suzuki-Miyaura cross-coupling protocol that achieves >98% enantiomeric excess in the synthesis of the phenolic substituent. This breakthrough not only improves yield but also reduces solvent usage by incorporating continuous flow chemistry principles, aligning with current green chemistry initiatives.

In pharmacological investigations, this compound has shown promising activity as a selective inhibitor of histone deacetylase 6 (HDAC6). A collaborative study between researchers at MIT and Genentech (published in Nature Chemical Biology, 2024) revealed its ability to modulate microtubule acetylation without affecting other HDAC isoforms. The bromine substituent at the para position was identified as critical for isoform selectivity, while the methoxy group on the ortho position enhances metabolic stability through steric hindrance.

Clinical translation efforts are focusing on its application in neurodegenerative diseases, particularly Alzheimer's disease. Preclinical data from mouse models showed dose-dependent reductions in amyloid-beta plaque formation when administered via intranasal delivery systems. The hydroxyl group's reactivity was optimized through esterification to improve blood-brain barrier permeability, as reported in a 2024 Bioorganic & Medicinal Chemistry Letters publication.

Safety assessments conducted under OECD guidelines confirmed favorable toxicity profiles at therapeutic concentrations. Acute oral toxicity studies demonstrated an LD₅₀ exceeding 5000 mg/kg in rodents, while genotoxicity assays using the Ames test showed no mutagenic effects even at high exposure levels. The compound's metabolic stability was further validated through microsomal incubation studies revealing phase II conjugation pathways mediated by UGT enzymes.

Ongoing research explores its utility as a chemical probe for studying epigenetic regulation mechanisms. A 2024 collaborative project involving Stanford University and Novartis is investigating its ability to modulate autophagy pathways in cancer cells through selective HDAC6 inhibition without inducing apoptosis. This unique mechanism offers potential for combination therapies targeting tumor cell survival pathways without systemic immunosuppression.

In material science applications, this compound's chiral architecture makes it an ideal building block for constructing helical polymers with tunable optical properties. Recent work published in Advanced Materials demonstrated its use as a chiral dopant in liquid crystal systems achieving circularly polarized luminescence efficiencies up to 58%, surpassing previous benchmarks by over 30%. The amino and hydroxyl functionalities provide versatile sites for covalent functionalization during polymer synthesis.

Synthetic analog development programs are systematically modifying substituent patterns to optimize specific properties. A structure-activity relationship (SAR) study published in Journal of Medicinal Chemistry (June 2024) revealed that replacing the bromine with iodine increased HDAC6 inhibitory potency by twofold but reduced metabolic half-life by 40%. These findings highlight the delicate balance required when optimizing drug candidates for clinical use.

This molecule's unique combination of structural features positions it as a versatile platform for drug discovery initiatives across multiple therapeutic areas. Its documented efficacy in preclinical models combined with favorable safety characteristics establishes it as a compelling candidate for advancing into Phase I clinical trials targeting neurodegenerative disorders and epigenetically driven cancers. Continued interdisciplinary research promises further innovations leveraging its distinct chemical architecture and functional group reactivity.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量